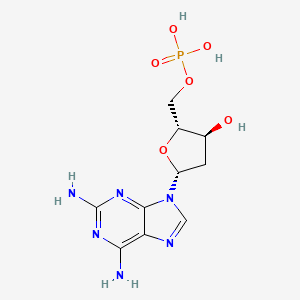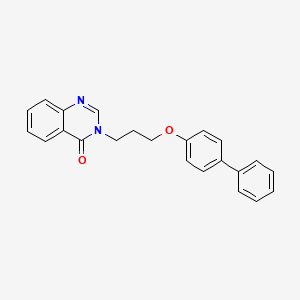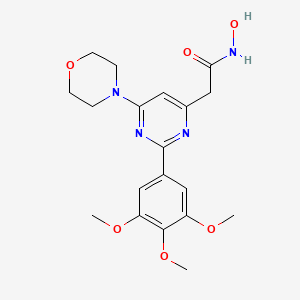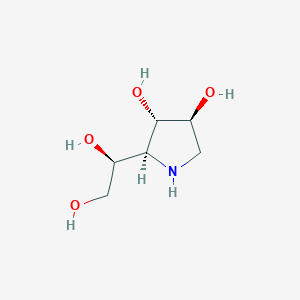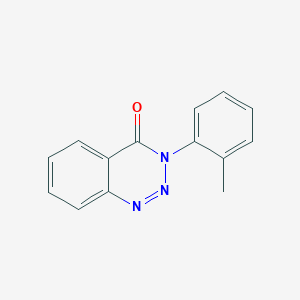![molecular formula C17H17ClN4O B12922173 4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]- CAS No. 393855-99-7](/img/structure/B12922173.png)
4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol is a complex organic compound that features a pyrimidine ring substituted with an amino group and a 4-chlorophenyl ethynyl group The compound also contains a piperidine ring with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the Sonogashira coupling and other key steps, as well as the development of efficient purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrimidine ring or the ethynyl group.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ethynyl group could produce an alkene or alkane.
Aplicaciones Científicas De Investigación
1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. The amino group and the ethynyl group can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Amino-5-((4-fluorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol: Similar structure but with a fluorine atom instead of chlorine.
1-(2-Amino-5-((4-methylphenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the 4-chlorophenyl ethynyl group in 1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
393855-99-7 |
|---|---|
Fórmula molecular |
C17H17ClN4O |
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
1-[2-amino-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]piperidin-4-ol |
InChI |
InChI=1S/C17H17ClN4O/c18-14-5-2-12(3-6-14)1-4-13-11-20-17(19)21-16(13)22-9-7-15(23)8-10-22/h2-3,5-6,11,15,23H,7-10H2,(H2,19,20,21) |
Clave InChI |
SKYRVMNBKMQAHW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C2=NC(=NC=C2C#CC3=CC=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


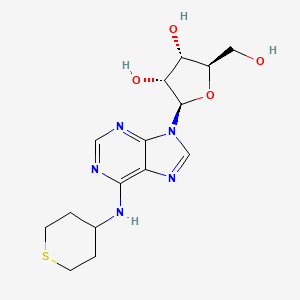

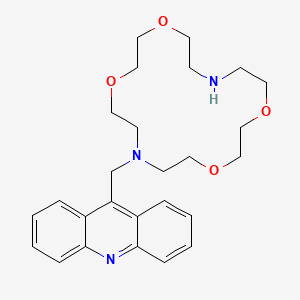
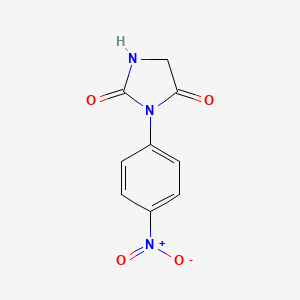


![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
